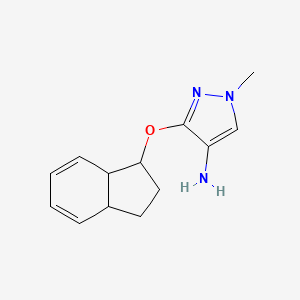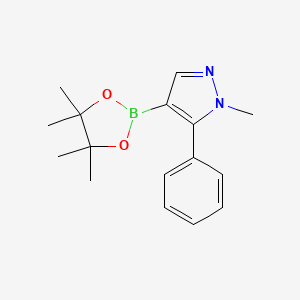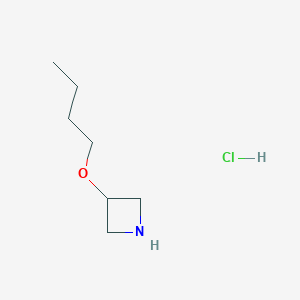
Riboflavin 5'-(dihydrogen phosphate), monosodium salt
Overview
Description
Riboflavin 5’-(dihydrogen phosphate), monosodium salt: is a derivative of riboflavin (vitamin B2)This compound is the principal form in which riboflavin is found in cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Riboflavin 5’-(dihydrogen phosphate), monosodium salt can be synthesized through the phosphorylation of riboflavin. The process involves the reaction of riboflavin with phosphoric acid in the presence of a suitable catalyst. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of riboflavin 5’-(dihydrogen phosphate), monosodium salt involves large-scale chemical synthesis. The process includes the purification of the product through techniques such as paper chromatography and adsorption onto an apo-flavodoxin column, followed by elution and freeze-drying .
Chemical Reactions Analysis
Types of Reactions: Riboflavin 5’-(dihydrogen phosphate), monosodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a coenzyme in oxidation-reduction reactions, facilitating electron transfer in biological systems .
Common Reagents and Conditions: Common reagents used in the reactions involving riboflavin 5’-(dihydrogen phosphate), monosodium salt include nitric acid, hydrochloric acid, and sulfuric acid. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of riboflavin 5’-(dihydrogen phosphate), monosodium salt include reduced forms of the compound, such as FMNH2, and various oxidized forms, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: In chemistry, riboflavin 5’-(dihydrogen phosphate), monosodium salt is used as a substrate to study the specificity and kinetics of FMN phosphohydrolases. It is also used as a photoinitiator of polymerization for PAGE gels .
Biology: In biological research, this compound is used to study molecular sensing-based gene regulation by riboswitches. It binds to the FMN riboswitch on RNA to alter gene regulation .
Medicine: In medicine, riboflavin 5’-(dihydrogen phosphate), monosodium salt is used as a coenzyme for various oxidative enzymes, including NADH dehydrogenase and nitric oxide synthase. It plays a crucial role in cellular metabolism and energy production .
Industry: In the industrial sector, riboflavin 5’-(dihydrogen phosphate), monosodium salt is used as a food additive and colorant. It is designated as E101a in Europe and is found in various food products, including baby foods, jams, milk products, and sweets .
Mechanism of Action
Riboflavin 5’-(dihydrogen phosphate), monosodium salt functions as a coenzyme for various oxidative enzymes. It facilitates electron transfer in oxidation-reduction reactions, playing a crucial role in cellular metabolism. The compound undergoes reversible interconversion between its oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2) forms during the catalytic cycle . It also binds to the FMN riboswitch on RNA, altering gene regulation .
Comparison with Similar Compounds
Riboflavin (Vitamin B2): The parent compound of riboflavin 5’-(dihydrogen phosphate), monosodium salt.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin, which serves as a coenzyme in various oxidative reactions.
Uniqueness: Riboflavin 5’-(dihydrogen phosphate), monosodium salt is unique due to its role as a coenzyme in both one- and two-electron transfer reactions. It is more soluble than riboflavin and is the principal form in which riboflavin is found in cells and tissues .
Properties
IUPAC Name |
sodium;(2R,3R,4S)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-5-phosphonooxypentan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,23-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q-1;+1/t11-,12+,14-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEQDWWEOPFEGH-LQDWTQKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4NaO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Brucine Sulfate Heptahydrate [for Nitrate Analysis]](/img/structure/B8023392.png)




